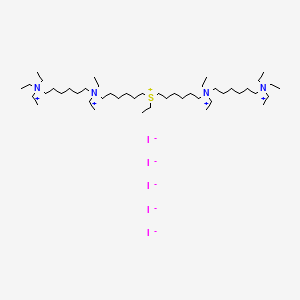
Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide) is a complex organic compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide) typically involves a multi-step process. The initial step often includes the preparation of intermediate compounds through reactions involving alkylation and quaternization. The final product is obtained by combining these intermediates under controlled conditions, often involving the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specialized equipment to control temperature, pressure, and other reaction parameters.
化学反応の分析
Types of Reactions
Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide) undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
科学的研究の応用
Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide) involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to interact with specific enzymes and receptors, leading to various biochemical effects. These interactions can result in the modulation of cellular processes and pathways, contributing to its observed effects.
類似化合物との比較
Similar Compounds
- Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, tetraiodide)
- Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, hexaiodide)
Uniqueness
Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide) is unique due to its specific arrangement of functional groups and the presence of multiple iodide ions. This unique structure contributes to its distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
77967-19-2 |
|---|---|
分子式 |
C46H103I5N4S |
分子量 |
1378.9 g/mol |
IUPAC名 |
6-[6-[diethyl-[6-(triethylazaniumyl)hexyl]azaniumyl]hexyl-ethylsulfonio]hexyl-diethyl-[6-(triethylazaniumyl)hexyl]azanium;pentaiodide |
InChI |
InChI=1S/C46H103N4S.5HI/c1-12-47(13-2,14-3)39-31-23-25-33-41-49(18-7,19-8)43-35-27-29-37-45-51(22-11)46-38-30-28-36-44-50(20-9,21-10)42-34-26-24-32-40-48(15-4,16-5)17-6;;;;;/h12-46H2,1-11H3;5*1H/q+5;;;;;/p-5 |
InChIキー |
SLEKIMQWFNPRCZ-UHFFFAOYSA-I |
正規SMILES |
CC[N+](CC)(CC)CCCCCC[N+](CC)(CC)CCCCCC[S+](CC)CCCCCC[N+](CC)(CC)CCCCCC[N+](CC)(CC)CC.[I-].[I-].[I-].[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


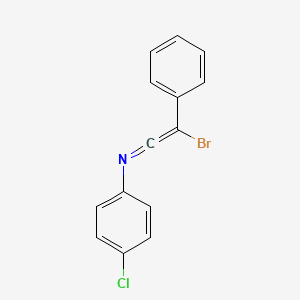
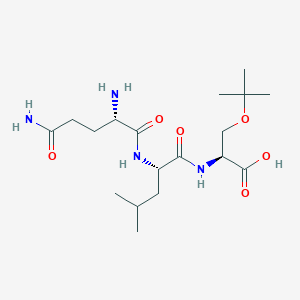
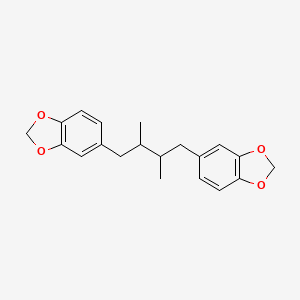
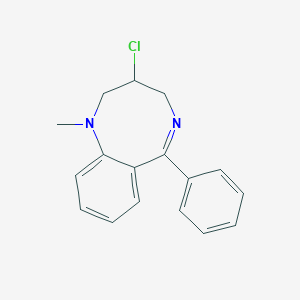
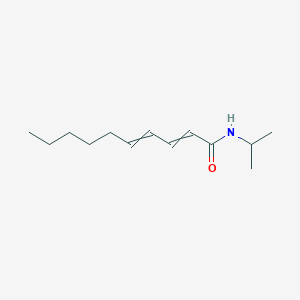
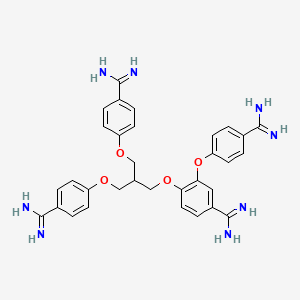
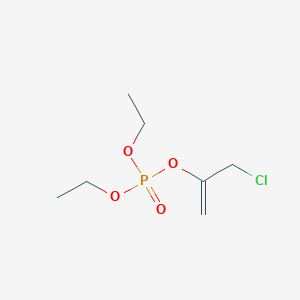
![N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14431061.png)
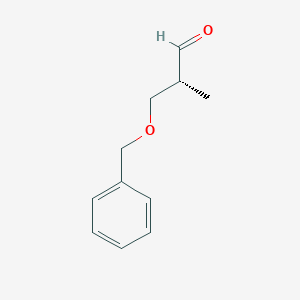
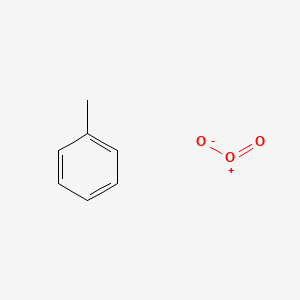

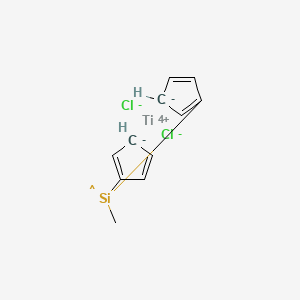
![[(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxy](trimethyl)silane](/img/structure/B14431094.png)
![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)
